

5-O-Methyldalbergiphenol: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-O-Methyldalbergiphenol

Cat. No.: B1499445

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthetic methodologies for **5-O-Methyldalbergiphenol**, a derivative of the naturally occurring neoflavonoid, Dalbergiphenol. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical Structure and Properties

5-O-Methyldalbergiphenol is a derivative of Dalbergiphenol, a neoflavonoid found in various species of the Dalbergia genus, commonly known as rosewoods. The chemical structure of Dalbergiphenol consists of a 4-phenylcoumarin core. The nomenclature "**5-O-Methyldalbergiphenol**" indicates the presence of a methyl group attached to the oxygen atom at the 5th position of the Dalbergiphenol backbone.

Dalbergiphenol:

- IUPAC Name: 4-(2,4-dihydroxyphenyl)-5-hydroxy-2H-chromen-2-one
- Molecular Formula: C₁₅H₁₀O₅
- Molecular Weight: 270.24 g/mol

5-O-Methyldalbergiphenol:

- IUPAC Name: 4-(2,4-dihydroxyphenyl)-5-methoxy-2H-chromen-2-one
- Molecular Formula: C₁₆H₁₂O₅
- Molecular Weight: 284.26 g/mol
- CAS Number: 1499946-35-8[1][2]

The chemical structures of Dalbergiphenol and **5-O-Methyldalbergiphenol** are depicted below:

The image you are requesting does not exist or is no longer available.

imgur.com

Figure 1: Chemical structures of Dalbergiphenol and **5-O-Methyldalbergiphenol**.

Quantitative Data Summary

The following table summarizes key quantitative data for Dalbergiphenol, the parent compound of **5-O-Methyldalbergiphenol**. Specific experimental data for **5-O-Methyldalbergiphenol** is limited in publicly available literature; however, expected values can be extrapolated from the properties of Dalbergiphenol and general principles of O-methylation.

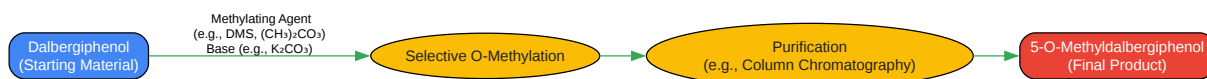
Property	Dalbergiphenol	5-O-Methyldalbergiphenol (Predicted)
Molecular Formula	C ₁₅ H ₁₀ O ₅	C ₁₆ H ₁₂ O ₅
Molecular Weight	270.24 g/mol	284.26 g/mol
Appearance	Yellowish solid	Solid
Solubility	Soluble in methanol, ethanol, DMSO	Soluble in methanol, ethanol, DMSO, chloroform
¹ H NMR (DMSO-d ₆ , ppm)	δ 10.5-11.5 (br s, 3H, -OH), 7.0-8.0 (m, 6H, Ar-H), 6.1 (s, 1H, H-3)	δ 7.0-8.0 (m, 6H, Ar-H), 6.2 (s, 1H, H-3), 3.9 (s, 3H, -OCH ₃)
¹³ C NMR (DMSO-d ₆ , ppm)	δ 160-165 (C=O), 100-158 (Ar-C), 98 (C-3)	δ 160-165 (C=O), 100-158 (Ar-C), 99 (C-3), 56 (-OCH ₃)

Synthesis of 5-O-Methyldalbergiphenol

The synthesis of **5-O-Methyldalbergiphenol** is not extensively detailed in dedicated publications. However, its preparation can be readily achieved through the selective O-methylation of the 5-hydroxyl group of Dalbergiphenol. General and selective methods for the methylation of phenolic hydroxyl groups are well-established in organic synthesis.

Synthetic Workflow

The synthesis of **5-O-Methyldalbergiphenol** from Dalbergiphenol can be conceptualized as a straightforward one-step process involving selective methylation. The general workflow is outlined below.



[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **5-O-Methyldalbergiphenol**.

Key Experimental Protocols

The following are detailed, representative protocols for the selective O-methylation of phenolic compounds, which can be adapted for the synthesis of **5-O-Methyldalbergiphenol** from Dalbergiphenol.

Protocol 1: Methylation using Dimethyl Sulfate (DMS)

This is a classic and effective method for O-methylation.

Materials:

- Dalbergiphenol
- Anhydrous acetone
- Anhydrous potassium carbonate (K_2CO_3)
- Dimethyl sulfate (DMS)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate ($NaHCO_3$) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

Procedure:

- Dissolve Dalbergiphenol (1 equivalent) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Add anhydrous potassium carbonate (3-5 equivalents) to the solution.

- Heat the mixture to reflux with vigorous stirring.
- Add dimethyl sulfate (1.1-1.5 equivalents) dropwise to the refluxing mixture.
- Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion of the reaction, cool the mixture to room temperature and filter off the potassium carbonate.
- Evaporate the acetone under reduced pressure.
- Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure **5-O-Methyldalbergiphenol**.

Protocol 2: Methylation using Dimethyl Carbonate (DMC) - A Greener Alternative

Dimethyl carbonate is a more environmentally friendly methylating agent.

Materials:

- Dalbergiphenol
- Dimethyl carbonate (DMC)
- Potassium carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF) (optional, as solvent)
- Ethyl acetate
- Water

- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

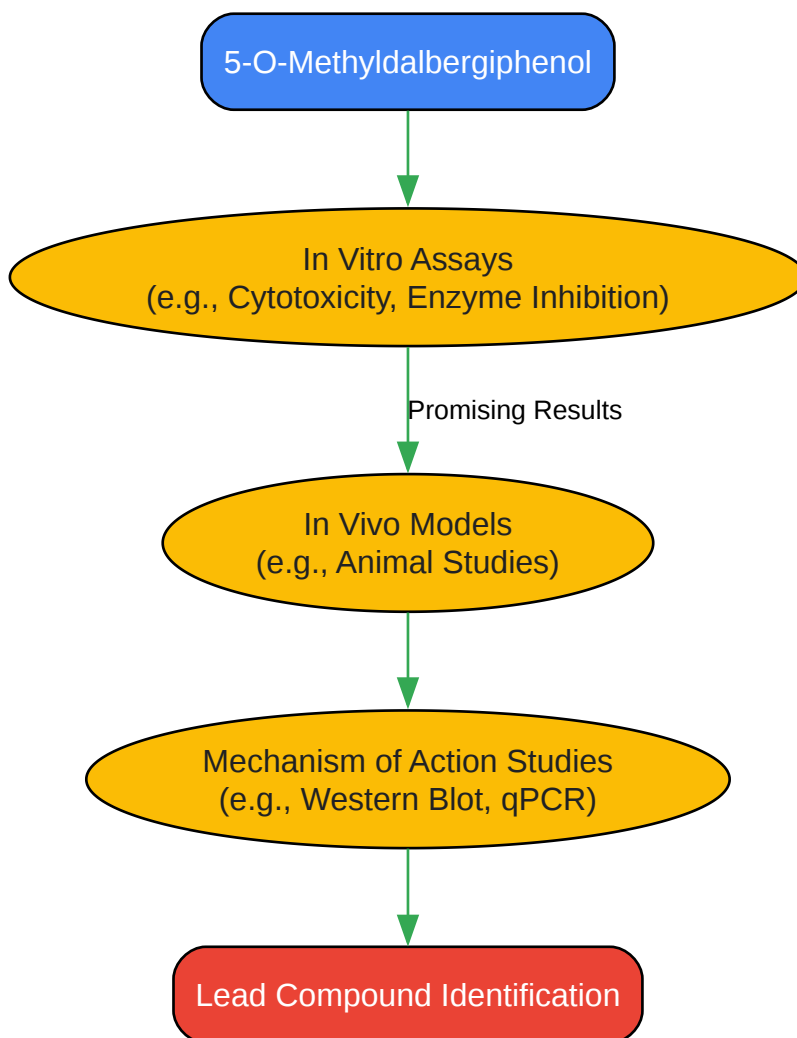
Procedure:

- Combine Dalbergiphenol (1 equivalent) and potassium carbonate (2-3 equivalents) in a round-bottom flask.
- Add dimethyl carbonate, which can also serve as the solvent, or use DMF as a co-solvent.
- Heat the mixture to 100-120 °C with stirring.
- Maintain the reaction at this temperature for 6-12 hours, monitoring by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield **5-O-Methyldalbergiphenol**.

Signaling Pathways and Biological Activities

Specific signaling pathways and detailed biological activities of **5-O-Methyldalbergiphenol** are not extensively reported in current scientific literature. However, as a member of the neoflavonoid class of compounds, it is plausible that it may exhibit biological activities similar to other neoflavonoids. These activities often include antioxidant, anti-inflammatory, and potential anticancer properties. Further research is required to elucidate the specific biological functions and mechanisms of action of **5-O-Methyldalbergiphenol**.

The diagram below illustrates a generalized logical relationship for the investigation of a novel compound like **5-O-Methyldalbergiphenol** in a drug discovery context.



[Click to download full resolution via product page](#)

Logical workflow for the biological evaluation of **5-O-Methyldalbergiphenol**.

This technical guide provides a foundational understanding of **5-O-Methyldalbergiphenol**. The provided synthetic protocols offer a starting point for its laboratory preparation, which will enable further investigation into its chemical and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [5-O-Methyldalbergiphenol: A Technical Guide to its Chemical Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1499445#5-o-methyldalbergiphenol-chemical-structure-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com